4-Hydrazinyl-2-Methylquinoline

Description

Historical Context and Discovery

The development of this compound can be traced back to the broader exploration of quinoline chemistry that began in the nineteenth century. Quinoline itself was first isolated by Runge in 1834 from coal tar bases, and subsequently became a principal source for commercial quinoline derivatives. The structural model for quinoline was established by 1908, and its complete synthesis was achieved by Woodward and Doering in 1945, which laid the foundation for the development of various quinoline derivatives including hydrazine-substituted variants.

The specific synthesis and characterization of this compound emerged from systematic efforts to develop quinoline derivatives with enhanced biological activities. The compound's development was part of broader research into antimalarial quinoline derivatives, where structural modifications at various positions of the quinoline ring were explored to improve therapeutic efficacy. Historical patent literature from the 1960s documents early work on 2-hydrazinoquinoline derivatives, indicating the long-standing interest in hydrazine-substituted quinoline compounds for pharmaceutical applications.

The synthetic methodology for producing this compound typically involves multi-step reactions starting from 2-methylquinoline derivatives. One established approach involves the preparation of 4-chloro-2-methylquinoline intermediates, which are subsequently treated with hydrazine hydrate to introduce the hydrazine functionality at the 4-position. This synthetic strategy has been refined over decades to achieve improved yields and purity for research and commercial applications.

Significance in Heterocyclic Chemistry

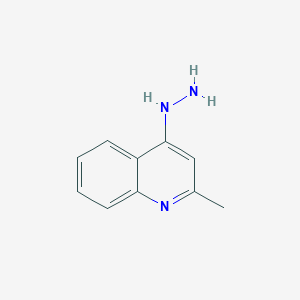

This compound occupies a significant position in heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical reactivity. The compound belongs to the class of heterocyclic compounds, specifically as a substituted quinoline where the quinoline core consists of a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the hydrazine group (-NH-NH₂) at the 4-position and the methyl group (-CH₃) at the 2-position fundamentally alters the electronic properties and biological activity compared to the parent quinoline structure.

The hydrazine functionality introduces nucleophilic character to the molecule, enabling it to participate in various condensation reactions with carbonyl compounds to form hydrazone derivatives. This reactivity has been extensively exploited in medicinal chemistry for the development of bioactive compounds. Research has demonstrated that 2-hydrazinoquinoline can serve as a novel derivatization agent for analyzing carboxylic acids, aldehydes, and ketones in biological samples through liquid chromatography-mass spectrometry techniques. The formation of carboxylic acid derivatives occurs through esterification reactions between the hydrazine group and carboxyl groups, while aldehyde and ketone derivatives are produced through Schiff base formation.

The compound's significance is further enhanced by its ability to undergo various chemical transformations that yield pharmaceutically relevant structures. The hydrazine group can participate in cyclization reactions to form pyrazole rings, undergo acylation to produce hydrazide derivatives, and engage in condensation reactions with various electrophiles. These transformations have been utilized in the synthesis of compounds with antibacterial, antituberculosis, and anticancer properties.

Position in the Quinoline Derivative Family

Within the quinoline derivative family, this compound represents a specific structural class characterized by the combination of hydrazine substitution at the 4-position and methyl substitution at the 2-position. This positioning is strategically important as it influences both the compound's chemical reactivity and biological activity profile. The quinoline family encompasses numerous derivatives with diverse substitution patterns, each conferring unique properties and applications.

Comparative analysis with other quinoline derivatives reveals the distinct advantages of the 4-hydrazinyl-2-methyl substitution pattern. Unlike simple quinoline or 4-hydroxyquinoline derivatives, the hydrazine functionality provides additional sites for chemical modification and enables the formation of more complex molecular architectures. The compound serves as a versatile intermediate for synthesizing various heterocyclic systems, including pyrazoles, hydrazones, and other nitrogen-containing heterocycles.

The position of this compound within the broader quinoline family is illustrated by its relationship to other important derivatives such as 7,8-dichloro-4-hydrazino-2-methylquinoline hydrochloride, which incorporates additional halogen substitutions that further modify biological activity. Research has shown that halogen substitution, particularly chlorine atoms, can significantly enhance antimicrobial and anticancer properties while maintaining the core structural integrity of the quinoline system.

The compound also relates to 2-hydrazinoquinoline derivatives, which share the hydrazine functionality but differ in substitution patterns and overall molecular architecture. Patent literature documents various 2-hydrazinoquinoline hydrazones that have been developed for pharmaceutical applications, demonstrating the broader family of hydrazine-quinoline compounds and their therapeutic potential.

Current Research Landscape

The current research landscape surrounding this compound reflects its growing importance in medicinal chemistry and drug discovery. Contemporary studies focus on several key areas including synthetic methodology development, biological activity evaluation, and applications in pharmaceutical research. The compound has attracted significant attention due to its potential as a building block for developing novel therapeutic agents with improved efficacy and selectivity profiles.

Recent synthetic research has focused on developing more efficient and environmentally friendly methods for producing this compound and its derivatives. Advanced synthetic strategies have been developed that utilize milder reaction conditions and reduce the need for harsh reagents. For example, recent work has demonstrated improved synthetic routes that achieve higher yields while minimizing waste generation and reducing overall production costs.

The biological activity research landscape for this compound encompasses multiple therapeutic areas. Studies have evaluated hydrazine-quinoline derivatives for their antimicrobial properties against various bacterial and fungal strains. Research findings indicate that compounds incorporating the this compound scaffold demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria, with some derivatives showing superior activity compared to standard antimicrobial agents.

Contemporary pharmaceutical research has also explored the application of this compound derivatives in cancer therapy. Recent studies have demonstrated that quinoline-hydrazide derivatives exhibit potent antiproliferative activities against various cancer cell lines. Particularly noteworthy is research showing that 2-(quinoline-4-carbonyl)hydrazide scaffolds carrying acrylamide moieties demonstrate significant anticancer activity against breast carcinoma cells, with some compounds achieving lower inhibitory concentration values than established chemotherapeutic agents.

The current research also encompasses the development of this compound derivatives as enzyme inhibitors. Recent work has identified quinoline derivatives as potent phosphodiesterase inhibitors with potential applications in treating neurodegenerative diseases. Additionally, research has explored the use of hydrazine-quinoline compounds as focal adhesion kinase inhibitors for cancer therapy, with some derivatives demonstrating exceptional potency and selectivity.

Market research indicates growing commercial interest in this compound, with comprehensive market analysis reports documenting production capacities, consumption volumes, and price trends across global and regional markets. The compound's market position reflects its importance as a pharmaceutical intermediate and its potential for continued growth in various therapeutic applications.

Properties

IUPAC Name |

(2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPXSDQQZREXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366247 | |

| Record name | 4-Hydrazinyl-2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-00-2 | |

| Record name | 4-Hydrazinyl-2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

- Aniline derivative + glycerol

- Sulfuric acid as acid catalyst

- Nitrobenzene as oxidant

- Heating under reflux

Introduction of the Methyl Group at Position 2

The methyl substituent at position 2 of the quinoline ring can be introduced either during the quinoline ring formation (e.g., using ethyl acetoacetate as a precursor in the Skraup synthesis) or via Friedel-Crafts alkylation on the quinoline core.

- In some syntheses, ethyl acetoacetate reacts with aniline derivatives under acidic conditions to yield 2-methylquinoline derivatives directly.

- Alternatively, Friedel-Crafts alkylation using methyl chloride and aluminum chloride can be employed for methylation post-quinoline formation.

Introduction of the Hydrazinyl Group at Position 4

The hydrazinyl group (-NH-NH2) at position 4 is typically introduced by nucleophilic substitution of a suitable leaving group (commonly a chloro substituent) on the quinoline ring with hydrazine hydrate .

Typical Procedure:

Example from Literature:

| Step | Reagents & Conditions | Yield (%) | Product Description |

|---|---|---|---|

| 1 | 4-Bromoaniline + ethyl acetoacetate + PPA, 150°C, 2 h | Intermediate quinoline derivative | 6-Bromo-4-hydroxy-2-methylquinoline |

| 2 | Intermediate + POCl3, 80°C, 4 h | 4-chloro-2-methylquinoline | Crystallized solid |

| 3 | 4-chloro-2-methylquinoline + hydrazine hydrate, EtOH, 90°C, 4 h | 57% | 4-Hydrazinyl-2-methylquinoline (6-bromo substituted in example) |

This method is well-documented for analogues and can be adapted for the unsubstituted this compound.

Alternative Synthetic Routes and Catalytic Methods

While classical methods dominate, recent advances include:

- Microwave-assisted synthesis : Microwave irradiation accelerates the formation of quinoline derivatives and hydrazinyl substitution, reducing reaction times significantly.

- Catalyst use : Lewis acids such as BiCl3 have been employed in related quinoline syntheses to promote condensation reactions under greener conditions, though specific application to this compound is less reported.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| Quinoline core formation | Skraup synthesis | Aniline + glycerol + H2SO4 + nitrobenzene, reflux | Forms 2-methylquinoline core |

| Methyl group introduction | Via ethyl acetoacetate or Friedel-Crafts alkylation | Ethyl acetoacetate + aniline or CH3Cl + AlCl3 | Methyl at position 2 |

| Chlorination at position 4 | Chlorination | POCl3, 80°C, 4 h | 4-chloro-2-methylquinoline intermediate |

| Hydrazinyl group introduction | Nucleophilic substitution | Hydrazine hydrate, EtOH, reflux 80–90°C, 4 h | This compound |

| Microwave-assisted synthesis | Catalyzed condensation | BiCl3 catalyst, microwave irradiation, EtOH | Green, rapid synthesis (related quinolines) |

Research Findings and Notes

- The hydrazinyl substitution step typically yields moderate to good yields (~50–60%) depending on the substituents on the quinoline ring and reaction conditions.

- Purification is commonly achieved by recrystallization or column chromatography.

- Characterization of the final compound includes IR (showing NH stretching), NMR (confirming methyl and hydrazinyl protons), and mass spectrometry.

- Industrial scale-up would optimize reaction times, solvent use, and catalyst recovery, potentially incorporating continuous flow reactors for efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-Methylquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

One of the primary applications of 4-hydrazinyl-2-methylquinoline is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have documented its effectiveness against strains such as Bacillus subtilis and fungal pathogens like Aspergillus niger at specific concentrations. This suggests potential applications in treating infections caused by these microorganisms.

Antiparasitic Activity

Additionally, this compound has shown promising results in antiparasitic activity. Notably, it has been investigated for its effects against Leishmania amazonensis, the causative agent of leishmaniasis. The compound's ability to inhibit the growth of this parasite indicates its potential as a therapeutic agent in the treatment of parasitic diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. This nucleophilic substitution reaction leads to the formation of the hydrazinyl derivative, which can then undergo further transformations to create various derivatives with enhanced biological properties.

Research on the mechanism of action for this compound is still ongoing. However, initial findings suggest that its biological activity may stem from its ability to inhibit specific enzymes or disrupt cellular processes essential for microbial survival. Interaction studies have focused on evaluating its binding affinity to various biological targets relevant to bacterial and parasitic infections.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant inhibitory effects against multiple bacterial strains, suggesting their potential use in developing new antibiotics.

- Antileishmanial Activity : Another investigation highlighted the effectiveness of this compound against Leishmania species, indicating a pathway for new treatments for leishmaniasis.

- Synthesis Innovations : Research into alternative synthetic routes has revealed methods that enhance yield and purity, paving the way for more efficient production processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-Methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or receptors. This interaction can disrupt cellular processes and result in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

Below is a detailed comparison of 4-hydrazinyl-2-methylquinoline with structurally and functionally related compounds:

Structural Analogues

Physicochemical Properties

| Property | This compound | 4-Amino-2-methylquinoline | 4-Hydroxy-2-methylquinoline |

|---|---|---|---|

| Solubility in Water | Low | Moderate | Low |

| LogP | 2.1 (estimated) | 1.8 | 1.5 |

| Melting Point | Not reported | 223–225°C (ethanol) | 242–245°C |

Biological Activity

4-Hydrazinyl-2-methylquinoline is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the various aspects of its biological activity, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of quinoline, a well-known structure in medicinal chemistry. Quinoline derivatives are recognized for their diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities. The hydrazinyl group enhances the biological activity of quinolines by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biomolecules. This interaction can lead to the inhibition of enzymes or receptors critical for cellular functions. The compound's mechanism of action may involve:

- Enzyme Inhibition : The hydrazinyl group can interact with active sites of enzymes, disrupting their function.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways within cells.

- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell walls or inhibit vital metabolic processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various hydrazone derivatives of quinolines against several bacterial and fungal strains. The findings indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

*Data derived from various studies on quinoline derivatives and their antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has also been explored. Several studies have reported that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Compounds like this compound can halt the progression of cancer cells through the cell cycle.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Inhibition of Metastasis : Certain derivatives have shown potential in reducing the migratory and invasive capabilities of cancer cells.

Case Study: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of several hydrazine derivatives on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited notable cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Q & A

How can synthetic routes for 4-Hydrazinyl-2-Methylquinoline be optimized to improve yield and purity?

Answer:

Optimization involves selecting appropriate precursors (e.g., 2-methylquinoline derivatives) and reaction conditions. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature. Evidence from quinoline synthesis (e.g., Vilsmeier-Haack reagent reactions for functionalization ) suggests that microwave-assisted synthesis or catalytic methods (e.g., transition metal catalysts) may enhance efficiency. Characterization via NMR and HPLC ensures purity, while kinetic studies identify rate-limiting steps for process refinement .

What advanced techniques validate the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) enable precise refinement of bond lengths, angles, and torsional parameters . Complementary techniques include:

- FT-IR spectroscopy to confirm functional groups (e.g., hydrazinyl N–H stretches).

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Solid-state NMR to assess crystallinity and hydrogen-bonding networks .

For computational validation, density-functional theory (DFT) calculations (e.g., B3LYP functional) predict spectroscopic properties for cross-validation with experimental data .

How can computational methods predict the electronic properties and binding affinity of this compound?

Answer:

- DFT calculations (e.g., Gaussian or ORCA software) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .

- Molecular docking (AutoDock Vina or GOLD) evaluates binding modes to biological targets (e.g., enzymes or receptors). Flexible side-chain docking protocols improve accuracy for targets with conformational flexibility .

- Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

What experimental strategies resolve contradictions in reported biological activity data for quinoline derivatives?

Answer:

Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use established guidelines (e.g., CLSI for antimicrobial testing) and include positive controls .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydrazinyl group position) to isolate contributing factors .

- Multi-parametric analysis : Combine in vitro assays (e.g., MIC, cytotoxicity) with in silico ADMET predictions to contextualize results .

How can post-synthetic modifications enhance the bioactivity of this compound?

Answer:

- Functional group introduction : Attach pharmacophores (e.g., pyrazole, piperidine) via click chemistry or Pd-catalyzed cross-coupling to modulate target affinity .

- Metal complexation : Coordinate with transition metals (e.g., Cu(II), Zn(II)) to exploit redox activity or improve membrane permeability .

- Prodrug design : Modify hydrazinyl groups to improve solubility or reduce toxicity, with enzymatic cleavage mechanisms for site-specific activation .

What methodological best practices ensure reproducibility in this compound research?

Answer:

- Crystallography : Follow IUCr guidelines for data collection (e.g., resolution < 1.0 Å) and validation (R-factor < 0.05) .

- Computational studies : Use benchmarked functionals (e.g., B3LYP-D3 for dispersion corrections) and basis sets (e.g., 6-311++G**) .

- Biological assays : Adopt blinded experimental designs and report p-values with effect sizes. Use PubChem or ChEMBL for data deposition .

How do substituent effects on the quinoline ring influence the photophysical properties of this compound?

Answer:

Electron-donating groups (e.g., –OCH₃) at the 6-position increase fluorescence quantum yield by stabilizing excited states, while electron-withdrawing groups (e.g., –NO₂) redshift absorption maxima. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental UV-Vis and emission spectra . Solvatochromic studies in polar solvents (e.g., DMSO) further elucidate polarity-dependent transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.